N2-(4-fluorophenyl)-6-[[4-(2-pyridinyl)-1-piperazinyl]methyl]-1,3,5-triazine-2,4-diamine
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Overview
Description
N2-(4-fluorophenyl)-6-[[4-(2-pyridinyl)-1-piperazinyl]methyl]-1,3,5-triazine-2,4-diamine is a member of piperazines and a member of pyridines.
Scientific Research Applications
Dopamine and Serotonin Receptor Affinity
- A study explored the potential of derivatives of 1-(4-fluorophenyl)-1H-indoles, including piperazinyl, as potent dopamine D-2 and serotonin 5-HT2 receptor affinities. These derivatives demonstrated central serotonin 5-HT2 receptor antagonism and varied in cataleptogenic properties (Perregaard et al., 1992).
Polyimide Synthesis and Properties
- A research conducted in 2017 investigated the synthesis of triazine-based diamine monomers, including 6-(4-fluorophenyl)-2,4-diamino-1,3,5-triazine, for the development of solution-processable polyimides. These polyimides demonstrated excellent solubility in polar aprotic solvents and superior thermal stability (Li et al., 2017).
Synthesis and Potential Imaging Applications
- A paper described the synthesis of 3-[[4-(4-[18F] fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, a compound aimed at imaging dopamine D4 receptors. This synthesis involved electrophilic fluorination and showed promise in ex vivo studies for brain imaging (Eskola et al., 2002).
Serotonin 5-HT2 Receptor Antagonism
- Another study focused on the synthesis of 3-(4-fluorophenyl)-1H-indoles with piperazinyl substitution. These compounds demonstrated potent receptor binding and inhibited the quipazine-induced head twitch syndrome in rats, indicating serotonin 5-HT2 receptor antagonism (Andersen et al., 1992).
Adenosine A2a Receptor Antagonism
- A 2004 study explored piperazine derivatives of [1,2,4]triazolo[1,5-a][1,3,5]triazine as adenosine A(2a) receptor antagonists, showing potential in rodent models of Parkinson's disease. This research highlighted the efficacy of certain diamine components in achieving low nanomolar affinity toward A(2a) receptors (Vu et al., 2004).
Inhibitors of Tumor Cells and DNA Damage Protection
- A study in 2020 synthesized novel fluorinated 1,5-disubstituted-1,3,5-triazepine-6,7-dione derivatives from 5,6-bis(4-fluorophenyl)-1,2,4-triazine-3-thiol. These compounds exhibited potential activity against CDK2 in tumor cells, suggesting their role as inhibitors (Bawazir & -Rahman, 2020).
Potential Central Nervous System Agents
- Research on 3-phenyl-2-(1-piperazinyl)-5H-1-benzazepines indicated their neuroleptic-like activity, with certain compounds showing effects comparable to chlorpromazine. This suggests their potential as central nervous system agents (Hino et al., 1988).
Properties
Molecular Formula |
C19H21FN8 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
2-N-(4-fluorophenyl)-6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C19H21FN8/c20-14-4-6-15(7-5-14)23-19-25-16(24-18(21)26-19)13-27-9-11-28(12-10-27)17-3-1-2-8-22-17/h1-8H,9-13H2,(H3,21,23,24,25,26) |
InChI Key |
YHQWJNLLOVRYIG-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)N)C4=CC=CC=N4 |
Canonical SMILES |
C1CN(CCN1CC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)N)C4=CC=CC=N4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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